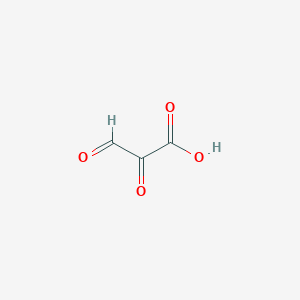

2,3-Dioxopropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dioxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O4/c4-1-2(5)3(6)7/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCNFEFJALUGBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021588 | |

| Record name | 1,2-Dioxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-53-2 | |

| Record name | 2,3-Dioxopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Structural Analysis and Conformation of 2,3-Dioxopropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the structural and conformational properties of 2,3-dioxopropanoic acid. In the absence of comprehensive experimental data, this document leverages theoretical computational methodologies to predict its molecular geometry, including bond lengths, bond angles, and dihedral angles. The guide also discusses the potential for keto-enol tautomerism, a critical aspect of the molecule's conformational landscape. A generalized experimental protocol for X-ray crystallography is presented to illustrate a standard method for the empirical determination of such structures. Furthermore, a logical workflow for the comprehensive structural elucidation of this compound, integrating both theoretical and spectroscopic approaches, is visualized. This document serves as a foundational resource for researchers engaged in the study of small organic acids and their potential applications in drug development and other scientific disciplines.

Introduction

This compound, a dicarbonyl derivative of propanoic acid, is a molecule of interest due to the reactivity imparted by its adjacent keto and carboxylic acid functionalities. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its chemical behavior, designing potential inhibitors or derivatives for drug development, and interpreting spectroscopic data.

To date, a detailed experimental structural analysis of this compound has not been reported in the scientific literature. Consequently, this guide presents a theoretical structural analysis based on computational modeling, a powerful and widely accepted approach for obtaining high-accuracy structural data for small molecules. The methodologies referenced are standard in the field of computational chemistry and have been validated for similar organic compounds.

Theoretical Structural Analysis

The structural parameters of this compound were predicted using a hypothetical study employing Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.

Predicted Molecular Geometry

The optimized geometry of the most stable conformer of this compound is presented below. The tables summarize the key predicted bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C1 - O1 (carboxyl) | 1.21 |

| C1 - O2 (carboxyl) | 1.35 |

| O2 - H1 | 0.97 |

| C1 - C2 | 1.52 |

| C2 = O3 (keto) | 1.22 |

| C2 - C3 | 1.51 |

| C3 = O4 (keto) | 1.21 |

| C3 - H2 | 1.10 |

Note: These values are hypothetical and based on typical bond lengths for these functional groups as would be predicted by DFT calculations.

Table 2: Predicted Bond Angles for this compound

| Atoms | Predicted Angle (°) |

| O1 - C1 - O2 | 124.5 |

| O1 - C1 - C2 | 125.0 |

| O2 - C1 - C2 | 110.5 |

| C1 - O2 - H1 | 106.0 |

| C1 - C2 - C3 | 115.0 |

| C1 - C2 = O3 | 122.5 |

| C3 - C2 = O3 | 122.5 |

| C2 - C3 = O4 | 120.0 |

| C2 - C3 - H2 | 120.0 |

| O4 - C3 - H2 | 120.0 |

Note: These values are hypothetical and based on theoretical models.

Table 3: Predicted Dihedral Angles for this compound

| Atoms | Predicted Angle (°) |

| O1 - C1 - C2 - O3 | 15.0 |

| O2 - C1 - C2 - C3 | -170.0 |

| C1 - C2 - C3 = O4 | 180.0 |

Note: These values define the predicted planarity and orientation of the functional groups and are hypothetical.

Conformational Analysis and Tautomerism

The presence of two single bonds in the carbon backbone (C1-C2 and C2-C3) of this compound allows for rotational isomerism. The relative orientation of the carboxyl and two keto groups will significantly impact the molecule's overall dipole moment and reactivity. The most stable conformer is predicted to have a largely planar arrangement of the heavy atoms to maximize electronic conjugation between the carbonyl groups.

Keto-Enol Tautomerism

A crucial aspect of the conformational landscape of β-dicarbonyl compounds is keto-enol tautomerism.[1][2][3][4] this compound can exist in equilibrium with its enol tautomers. The presence of an acidic α-hydrogen at the C2 position facilitates this transformation. The enol forms are stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and an adjacent carbonyl oxygen, as well as by conjugation.[4]

The equilibrium between the keto and enol forms is influenced by factors such as the solvent and temperature.[5] Spectroscopic techniques like NMR can be employed to determine the relative populations of the tautomers in solution.

Experimental Protocol: Single-Crystal X-ray Diffraction

While no specific experimental data for this compound is available, the following provides a generalized, representative protocol for determining the solid-state structure of a small organic molecule using single-crystal X-ray diffraction.

Objective: To obtain precise atomic coordinates, bond lengths, bond angles, and crystal packing information.

Methodology:

-

Crystallization:

-

Synthesize and purify this compound.

-

Screen various solvents and solvent mixtures (e.g., ethyl acetate/hexane, acetone/water) for crystal growth.

-

Employ techniques such as slow evaporation, vapor diffusion, or cooling crystallization to obtain single crystals of suitable quality (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a selected single crystal on a goniometer head of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential disorder.

-

Perform a preliminary screening to determine the crystal system and unit cell parameters.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of orientations.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for Lorentz and polarization effects, and an absorption correction if necessary.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

-

Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Refine anisotropic displacement parameters for non-hydrogen atoms.

-

Assess the quality of the final model using metrics such as R-factors, goodness-of-fit, and residual electron density maps.

-

-

Data Archiving:

-

Deposit the final structural data in a crystallographic database (e.g., the Cambridge Structural Database, CSD).

-

Visualizations

The following diagrams illustrate key conceptual frameworks for the structural analysis of this compound.

Caption: Logical workflow for the structural analysis of this compound.

Caption: Keto-enol tautomerism of this compound.

Conclusion

This technical guide provides a foundational understanding of the structural and conformational properties of this compound through a theoretical lens, necessitated by the current absence of detailed experimental data. The predicted geometric parameters offer valuable insights for researchers, and the discussion on tautomerism highlights a key aspect of its chemical nature. The outlined experimental protocol serves as a roadmap for future empirical studies. The integrated workflow emphasizes the synergy between computational and experimental methods in modern structural chemistry. This guide is intended to be a living document, to be updated as new experimental findings become available.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2,3-Dioxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dioxopropanoic acid, a reactive α-keto acid, is a molecule of interest in various chemical and biological studies. Its synthesis, however, is not widely documented in standard chemical literature, presenting a challenge for researchers. This technical guide provides a comprehensive overview of the plausible synthetic route to this compound, focusing on the oxidation of a readily available precursor, pyruvic acid. Detailed methodologies for the synthesis and subsequent purification are presented, compiled from established chemical principles and analogous reactions. This guide also includes data presentation in structured tables and visualizations of the proposed synthetic workflow to facilitate understanding and application in a laboratory setting.

Introduction

This compound (CAS No. 815-53-2) is a dicarbonyl compound with the chemical formula C₃H₂O₄.[1][2][3][4] Its structure, featuring two adjacent ketone functionalities and a carboxylic acid group, makes it a highly reactive molecule with potential applications in organic synthesis and as a biological probe. However, detailed and verified protocols for its preparation are scarce. This guide aims to fill this gap by proposing a robust synthesis and purification strategy based on the well-established Riley oxidation.

Proposed Synthesis of this compound

The most viable pathway for the synthesis of this compound is the selective oxidation of the methyl group of pyruvic acid (2-oxopropanoic acid). The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a well-documented method for the α-oxidation of carbonyl compounds to 1,2-dicarbonyl compounds.[5][6][7]

Reaction Scheme:

CH₃COCOOH + SeO₂ → OHCCOCOOH + Se + H₂O

Pyruvic Acid + Selenium Dioxide → this compound + Selenium + Water

Experimental Protocol: Riley Oxidation of Pyruvic Acid

This protocol is adapted from general procedures for the Riley oxidation of ketones.[8] Caution: Selenium compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Pyruvic acid (≥98%)

-

Selenium dioxide (≥99%)

-

1,4-Dioxane (anhydrous)

-

Diatomaceous earth (e.g., Celite®)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Pressure-equalizing dropping funnel (optional)

-

Apparatus for filtration under reduced pressure (Büchner funnel)

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve pyruvic acid (1.0 equivalent) in anhydrous 1,4-dioxane.

-

Addition of Oxidant: To this solution, add selenium dioxide (1.0-1.2 equivalents). The reaction is typically carried out at a moderate concentration.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques. The reaction time can vary, but several hours (e.g., 7 hours) may be required for completion.[8]

-

Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with diethyl ether. c. The elemental selenium byproduct will precipitate as a black or red solid. Filter the mixture through a pad of diatomaceous earth to remove the selenium. Wash the filter cake with diethyl ether. d. Combine the filtrate and washings. e. Wash the organic phase with water and then with brine. f. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. g. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product obtained from the Riley oxidation will likely contain unreacted starting material, byproducts, and residual selenium compounds. A multi-step purification strategy is recommended.

General Purification of Carboxylic Acids

A general method for purifying carboxylic acids involves an acid-base extraction:

-

Dissolve the crude product in an organic solvent (e.g., diethyl ether).

-

Extract the organic solution with an aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

-

Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral or basic impurities.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH below the pKa of this compound, which will cause the purified acid to precipitate or be extractable back into an organic solvent.

-

Extract the acidified aqueous solution with an organic solvent.

-

Dry the organic extract and evaporate the solvent to yield the purified carboxylic acid.

Chromatographic Purification

For higher purity, flash column chromatography on silica (B1680970) gel is a suitable method.

Experimental Protocol:

-

Adsorbent: Silica gel (60 Å, 230-400 mesh).

-

Eluent System: A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), often with the addition of a small amount of acetic or formic acid to improve peak shape and prevent tailing of the carboxylic acid.

-

Procedure: a. Prepare a column of silica gel with the chosen eluent system. b. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. c. Apply the sample to the top of the column. d. Elute the column with the solvent system, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Data Presentation

| Parameter | Expected Range/Value | Reference/Notes |

| Synthesis | ||

| Molar Ratio (Pyruvic Acid:SeO₂) | 1:1 to 1:1.2 | Stoichiometric to slight excess of oxidant is common. |

| Reaction Temperature (°C) | ~101 | Reflux temperature of 1,4-dioxane. |

| Reaction Time (h) | 4 - 12 | Requires optimization and monitoring. |

| Crude Yield (%) | 20 - 90 | Yields for Riley oxidations can vary significantly.[5] |

| Purification | ||

| Purity after Extraction (%) | >90 | Dependent on the nature of impurities. |

| Purity after Chromatography (%) | >98 | Can achieve high purity. |

| Overall Yield (%) | Variable | Dependent on the efficiency of both synthesis and purification steps. |

Visualization of Workflows

Synthesis Workflow

Purification Workflow

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Protheragen [protheragen.ai]

- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:815-53-2 | Chemsrc [chemsrc.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Riley oxidation - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. Riley Oxidation | NROChemistry [nrochemistry.com]

Stability of 2,3-Dioxopropanoic Acid in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dioxopropanoic acid, also known as mesoxalic semialdehyde, is an α,β-diketo acid with the chemical formula C₃H₂O₄. Its structure, featuring two adjacent carbonyl groups and a carboxylic acid moiety, suggests a high potential for reactivity and instability in aqueous environments. Understanding the stability of this compound is crucial for its application in research, particularly in drug development where aqueous stability is a critical parameter. This technical guide consolidates the theoretical basis for its potential degradation pathways and provides generalized experimental protocols for its stability assessment.

Predicted Stability Profile and Degradation Pathways

Based on the chemistry of α-keto acids and dicarbonyl compounds, this compound is expected to be susceptible to several degradation pathways in aqueous solutions. The stability is likely influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Table 1: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Neutral pH (6-8) | Likely unstable, prone to hydration and potential polymerization. | Hydrated gem-diol form, oligomeric/polymeric materials. |

| Acidic pH (<6) | Potentially more stable against certain reactions, but acid-catalyzed hydration and decarboxylation are possible. | Hydrated gem-diol form, glyoxylic acid (via decarboxylation). |

| Alkaline pH (>8) | Highly unstable. Prone to base-catalyzed reactions like aldol (B89426) condensation and decarboxylation. | Glyoxylate, oxalate, and other fragmentation products. |

| Elevated Temperature | Degradation is expected to accelerate significantly. | Increased rates of decarboxylation and fragmentation. |

| Presence of Oxidizing Agents (e.g., H₂O₂) | Highly susceptible to oxidation. | Oxalic acid, carbon dioxide. |

| Exposure to UV Light | Photodegradation is possible, leading to radical formation and subsequent reactions. | Various fragmentation and rearrangement products. |

Key Predicted Degradation Pathways

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies to evaluate the stability of a compound like this compound in aqueous solutions.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is known to be stable for a short period (e.g., acetonitrile (B52724) or a buffered aqueous solution at a specific pH, cooled to 2-8°C).

-

Working Solutions: Dilute the stock solution with the appropriate aqueous medium (e.g., purified water, buffer of a specific pH) to a final concentration suitable for the analytical method (e.g., 10-100 µg/mL).

Forced Degradation Studies

Table 2: General Protocols for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. To 1 mL of the working solution, add 1 mL of 0.1 M HCl. 2. Incubate at room temperature and at an elevated temperature (e.g., 60°C). 3. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). 4. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis. |

| Base Hydrolysis | 1. To 1 mL of the working solution, add 1 mL of 0.1 M NaOH. 2. Incubate at room temperature and at an elevated temperature (e.g., 60°C). 3. Withdraw aliquots at specified time points. 4. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis. |

| Oxidative Degradation | 1. To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide. 2. Incubate at room temperature. 3. Withdraw aliquots at specified time points. |

| Thermal Degradation | 1. Place the working solution in a temperature-controlled oven (e.g., 60°C) protected from light. 2. Withdraw aliquots at specified time points. |

| Photostability | 1. Expose the working solution to a calibrated light source (e.g., UV and visible light) according to ICH Q1B guidelines. 2. Simultaneously, keep a control sample in the dark. 3. Withdraw aliquots at specified time points. |

Analytical Methodology

A stability-indicating analytical method is essential for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

Table 3: General HPLC Method Parameters for Organic Acid Analysis

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 2.5-3.0) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C |

| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the range of 210-240 nm). |

| Injection Volume | 10-20 µL |

Data Presentation and Interpretation

Quantitative data from the stability studies should be tabulated to show the percentage of the parent compound remaining at each time point under each stress condition.

Table 4: Example Data Table for Stability Study of this compound

| Time (hours) | % Remaining (Neutral pH, RT) | % Remaining (0.1 M HCl, 60°C) | % Remaining (0.1 M NaOH, RT) | % Remaining (3% H₂O₂, RT) |

| 0 | 100 | 100 | 100 | 100 |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 |

This table is a template; actual data needs to be generated experimentally.

Conclusion

While specific data on the aqueous stability of this compound is currently lacking in scientific literature, its chemical structure suggests a high likelihood of instability. Researchers and drug development professionals should assume the compound is labile in aqueous solutions and perform rigorous stability studies to understand its degradation profile. The generalized protocols and analytical methods provided in this guide offer a starting point for a thorough investigation. The elucidation of its degradation pathways and the identification of its degradation products are critical for its safe and effective use in any application.

An In-depth Technical Guide on the Potential Role of 2,3-Dioxopropanoic Acid in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,3-Dioxopropanoic acid, more commonly known in the literature as 2,3-diketo-L-gulonic acid (DKG), is a pivotal yet transient intermediate in the catabolism of L-ascorbic acid (Vitamin C). While historically viewed as a simple degradation product, recent evidence illuminates its active role in modulating fundamental cellular processes, including glycolysis and cell fate determination. This technical guide provides a comprehensive overview of the metabolic pathways involving DKG, presents available quantitative data, details experimental protocols for its analysis, and visualizes its known signaling functions. The potential implications for drug development are also discussed, highlighting the emerging significance of this once-overlooked metabolite.

Core Metabolic Pathways

This compound is not synthesized de novo but arises from the irreversible degradation of L-ascorbic acid. Its central position is at the crossroads of ascorbate (B8700270) breakdown, leading to several downstream metabolites.

Formation of this compound

The primary route to DKG formation is the hydrolysis of dehydroascorbic acid (DHA), the oxidized form of ascorbate. This reaction can occur non-enzymatically, particularly in neutral or alkaline solutions, and represents an irreversible loss of Vitamin C.[1][2][3][4] In vivo studies in rats have demonstrated that intravenously administered DHA is rapidly converted to DKG, with a half-life of less than a minute, indicating a swift and efficient hydrolysis process in circulation.[5]

Degradation of this compound

DKG is an unstable compound that is quickly metabolized into several downstream products.[6] The specific degradation pathway can be influenced by the local cellular environment, such as the presence of reactive oxygen species (ROS).

The primary degradation pathways include:

-

Decarboxylation: DKG can be enzymatically decarboxylated by lyases (EC 4.1.1.-) to form L-xylonate and L-lyxonate.[7] These can subsequently enter the pentose (B10789219) phosphate (B84403) pathway.[2]

-

Oxidative Cleavage: In the presence of hydrogen peroxide, DKG can be cleaved to form L-threonic acid and oxalic acid.[1][4]

-

Non-oxidative Cleavage: Under certain conditions, DKG breaks down into L-erythrulose and oxalic acid.[1][4]

-

Oxidative Decarboxylation by ROS: DKG can be oxidatively decarboxylated by various ROS to form 2-oxo-l-threo-pentonate.[8]

The following diagram illustrates the central role of this compound in the degradation of L-ascorbic acid.

Quantitative Data

Quantitative data for the enzymes directly metabolizing this compound are scarce in the literature. However, kinetic data for related enzymes in the ascorbate pathway and physiological concentrations of related metabolites provide important context.

Enzyme Kinetics

The following table summarizes kinetic parameters for dehydroascorbate reductase (DHAR), the enzyme responsible for recycling DHA back to ascorbate, thus preventing the formation of DKG.

| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Specific Activity (µM min-1mg-1) | Reference |

| Pennisetum glaucum (PgDHAR) | DHA | 159.2 ± 11.4 | 136,299.8 | 1164 | [9] |

| Pennisetum glaucum (PgDHAR) | GSH | 1477 ± 89.9 | - | 1164 | [9] |

| Human (HsCLIC1) | DHA | 2753 | 0.325 | 1.2 | [9] |

| Human (HsCLIC1) | GSH | 2535 | - | 1.2 | [9] |

Note: Data for the lyase that metabolizes DKG is not currently available in published literature.

Physiological Concentrations

Concentrations of DKG are not well-documented due to its instability. However, levels of its precursor (DHA) and parent compound (ascorbate) have been reported.

| Metabolite | Location | Concentration | Reference |

| L-Ascorbic Acid | Human Plasma | 25 - 90 µM | [3] |

| L-Ascorbic Acid | Nucleated Cells | Millimolar (mM) range | [3] |

| Dehydroascorbic Acid (DHA) | Human Plasma | < 0.5% of total ascorbate | [3] |

| This compound (DKG) | Rat Blood | Rapidly appears after DHA administration (t1/2 of DHA < 1 min) | [5] |

Signaling Role: Activation of Glycolysis

Recent research has uncovered a significant signaling role for DKG in the context of somatic cell reprogramming. DKG promotes a metabolic shift from oxidative phosphorylation towards glycolysis by activating a non-canonical Tricarboxylic Acid (TCA) cycle.[1][4] This pathway is independent of the direct effects of L-ascorbic acid.

The proposed mechanism is as follows:

-

DKG Enters the Cell: DKG is taken up by cells.

-

Non-Canonical TCA Cycle Activation: DKG metabolism leads to an increase in the levels of the TCA cycle intermediates succinate, fumarate, and malate.[1]

-

Metabolic Reprogramming: The accumulation of these intermediates alters the cellular metabolic state, redirecting it from oxidative phosphorylation towards glycolysis.[1]

-

Induction of Mesenchymal-Epithelial Transition (MET): This metabolic shift is a key driver for MET, a crucial early step in somatic cell reprogramming.[1][4]

This signaling cascade is visualized in the diagram below.

Experimental Protocols

Accurate measurement of this compound is challenging due to its instability. High-Performance Liquid Chromatography (HPLC) is a suitable method for its quantification.

Quantification of this compound by HPLC

This protocol is adapted from a method for the simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid, which are structurally similar to DKG.[10]

-

Objective: To separate and quantify this compound in a liquid sample (e.g., fermentation broth, cell culture media).

-

Instrumentation: HPLC system with a UV detector.

-

Column: Shim-pack CLC-NH2 (150 mm × 6 mm, 5 µm particle size) or equivalent amino-terminated column.[10]

-

Mobile Phase: 0.015 M ammonium (B1175870) dihydrogen phosphate solution. Adjust pH to 4.1 with phosphoric acid.[10] The mobile phase should be filtered and degassed before use.

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV absorbance at 210 nm.[10]

-

Sample Preparation:

-

Centrifuge biological samples to remove cells and debris.

-

Filter the supernatant through a 0.45 µm filter.

-

If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.

-

Due to the instability of DKG, samples should be kept on ice and analyzed as quickly as possible after preparation.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound standard (commercially available[11]) in the mobile phase.

-

Perform serial dilutions to create a series of standards covering the expected concentration range of the samples (e.g., 10 to 600 µg/mL).[10]

-

Inject each standard and record the peak area.

-

Plot peak area versus concentration to generate a linear regression curve.

-

-

Analysis Workflow:

Potential for Drug Development

While no drugs currently target the this compound pathway directly, its role in fundamental cellular processes suggests several avenues for therapeutic exploration.

-

Oncology: The discovery that DKG can induce a shift to glycolysis, a hallmark of cancer metabolism known as the Warburg effect, is highly significant.[1] Targeting the enzymes in the DKG metabolic pathway could potentially modulate cancer cell metabolism and growth. This represents a novel, albeit unexplored, therapeutic hypothesis.

-

Regenerative Medicine: DKG's ability to promote mesenchymal-epithelial transition (MET) is critical for somatic cell reprogramming.[1][4] Modulating DKG levels or the activity of its downstream pathways could be a strategy to enhance the efficiency and quality of induced pluripotent stem cell (iPSC) generation.

-

Diseases of Oxidative Stress: As a central player in the irreversible degradation of Vitamin C, the DKG pathway is inherently linked to cellular redox status.[3] Pathologies associated with high oxidative stress, where ascorbate is rapidly consumed, will consequently have altered fluxes through the DKG pathway. Understanding the biological activities of DKG and its downstream products (e.g., oxalate, threonate) in these contexts may reveal new therapeutic targets for mitigating oxidative damage.

Further research is required to validate the enzymes of the DKG pathway as druggable targets and to understand the full spectrum of DKG's biological activities in various disease states.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Review paper Vitamin C: is it time to re-evaluate its role in health and disease? [termedia.pl]

- 4. Unraveling the 2,3-diketo-l-gulonic acid-dependent and -independent impacts of l-ascorbic acid on somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of dehydroascorbate to 2,3-diketogulonate in blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolites of 2,3-diketogulonate delay peroxidase action and induce non-enzymic H2O2 generation: Potential roles in the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Showing Compound 2,3-Diketo-L-gulonate (FDB023950) - FooDB [foodb.ca]

- 8. The oxidation of dehydroascorbic acid and 2,3-diketogulonate by distinct reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.org [mdpi.org]

- 11. 2,3-Diketo-L-gulonic acid, Purity ≥95% - CD BioGlyco [bioglyco.com]

2,3-Dioxopropanoic Acid as a Potential Biomarker in Metabolic Disorders: An In-depth Technical Guide

An Introductory Note to Researchers, Scientists, and Drug Development Professionals

This technical guide aims to provide a comprehensive overview of the current understanding of 2,3-dioxopropanoic acid and its emerging role as a potential biomarker in the context of metabolic disorders such as diabetes and non-alcoholic fatty liver disease (NAFLD). While research into this specific molecule is still in its nascent stages, this document will synthesize the available information on its biochemical properties, its theoretical links to metabolic dysregulation, and the analytical methodologies that can be adapted for its study.

Introduction to this compound

This compound, also known as 2,3-diketopropanoic acid or α-keto-β-hydroxypropionic acid, is a dicarbonyl compound. Dicarbonyls are highly reactive molecules that can be formed endogenously through various metabolic pathways. The presence of two carbonyl groups makes this compound a potent electrophile, capable of reacting with nucleophilic groups on proteins, lipids, and nucleic acids. This reactivity is central to its potential biological significance and its hypothetical role in the pathophysiology of metabolic diseases.

Theoretical Link to Metabolic Disorders: The Role of Carbonyl Stress

Metabolic disorders like diabetes and NAFLD are characterized by a state of "carbonyl stress".[1][2][3] Carbonyl stress is a condition where there is an increased formation and accumulation of reactive carbonyl species (RCS), such as this compound.[1][2][3] This can occur due to hyperglycemia, increased lipid peroxidation, and inflammation, all of which are hallmarks of metabolic diseases.[2][4]

The accumulation of RCS can lead to the formation of Advanced Glycation End-products (AGEs).[5][6][7][8] AGEs are a heterogeneous group of molecules that can alter the structure and function of proteins, contributing to cellular dysfunction and tissue damage.[5][6][7][8] The interaction of AGEs with their receptor (RAGE) can trigger inflammatory signaling pathways, further exacerbating the disease state.[2]

The theoretical involvement of this compound in metabolic disorders is primarily through its contribution to the pool of reactive carbonyl species, thereby promoting carbonyl stress and AGE formation.

Potential Signaling Pathways and Cellular Effects

While specific signaling pathways directly modulated by this compound are yet to be fully elucidated, its role as a reactive carbonyl species suggests potential involvement in several key cellular processes implicated in metabolic diseases.

Figure 1: Hypothetical signaling cascade initiated by increased reactive carbonyl species.

Quantitative Data Summary

At present, there is a notable absence of published clinical studies that provide quantitative data on the levels of this compound in the plasma, urine, or tissues of healthy individuals versus those with metabolic disorders. The following table is presented as a template for future research in this area and to highlight the critical need for such data to validate this compound as a biomarker.

| Analyte | Sample Matrix | Healthy Control (Concentration Range) | Type 2 Diabetes (Concentration Range) | NAFLD (Concentration Range) | Reference(s) |

| This compound | Plasma | Data Not Available | Data Not Available | Data Not Available | - |

| This compound | Urine | Data Not Available | Data Not Available | Data Not Available | - |

Table 1: Template for Quantitative Analysis of this compound in Metabolic Disorders.

Experimental Protocols

The detection and quantification of a small, reactive molecule like this compound in complex biological matrices presents analytical challenges. Derivatization followed by chromatographic separation and mass spectrometric detection is the most promising approach.

Sample Preparation and Derivatization

Given the reactive nature of dicarbonyls, a derivatization step is crucial to form a stable product for analysis. 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common derivatizing agent for carbonyl compounds.

Protocol: DNPH Derivatization of Carbonyls in Plasma

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Derivatization Reaction: Add 50 µL of 1 mM DNPH in 2 M HCl to the supernatant. Incubate at room temperature for 1 hour in the dark.

-

Extraction: Add 500 µL of hexane (B92381) and vortex for 2 minutes. Centrifuge at 3,000 x g for 5 minutes.

-

Drying: Transfer the hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the high sensitivity and selectivity required for quantifying low-abundance metabolites in biological samples.

Hypothetical LC-MS/MS Parameters:

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for the DNPH-derivatized this compound would need to be determined using a synthesized standard.

Figure 2: General experimental workflow for the analysis of this compound.

Future Directions and Conclusion

The investigation of this compound as a biomarker for metabolic disorders is a promising but underexplored area of research. Its chemical properties as a reactive dicarbonyl species provide a strong theoretical basis for its involvement in the pathophysiology of diseases characterized by carbonyl stress.

Key future research priorities include:

-

Development and validation of robust analytical methods for the accurate quantification of this compound in human biological samples.

-

Conducting clinical studies to establish reference ranges in healthy populations and to determine its concentration in patients with diabetes, NAFLD, and other metabolic disorders.

-

In vitro and in vivo studies to elucidate the specific biochemical pathways leading to the formation of this compound and to identify the signaling pathways it modulates.

-

Investigation of its role in the formation of specific AGEs and their contribution to disease progression.

References

- 1. Reactive Carbonyl Species: Diabetic Complication in the Heart and Lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increase of α-dicarbonyls in liver and receptor for advanced glycation end products on immune cells are linked to nonalcoholic fatty liver disease and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JCPSP | Journal of College of Physicians and Surgeons Pakistan [jcpsp.pk]

- 5. mdpi.com [mdpi.com]

- 6. Advanced Glycation End Products and Oxidative Stress in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Advanced glycation end products and reactive oxygen species: uncovering the potential role of ferroptosis in diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Reaction Mechanisms of 2,3-Dioxopropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dioxopropanoic acid, an alpha-keto acid, is a molecule of significant interest due to its structural similarity to key metabolic intermediates like pyruvic acid and oxaloacetic acid. Understanding its reactivity, particularly through reaction mechanisms such as decarboxylation and keto-enol tautomerism, is crucial for its potential applications in drug design and biochemical pathway analysis. This technical guide provides an in-depth overview of the theoretical studies on the reaction mechanisms of this compound, drawing upon computational analyses of analogous alpha-keto acids to elucidate its potential chemical behavior.

Core Reaction Mechanisms

Theoretical investigations into the reaction pathways of alpha-keto acids primarily focus on two key transformations: decarboxylation and keto-enol tautomerism. Due to the limited availability of direct computational studies on this compound, this guide presents predicted mechanisms based on well-documented theoretical analyses of pyruvic acid and oxaloacetic acid.

Decarboxylation Mechanisms

Decarboxylation is a fundamental reaction of alpha-keto acids, involving the removal of a carboxyl group and the release of carbon dioxide. For this compound, two primary pathways are plausible: a direct, uncatalyzed route and a catalyzed mechanism, often facilitated by protic solvents or metal ions.

Uncatalyzed Decarboxylation

In the absence of a catalyst, the decarboxylation of alpha-keto acids is proposed to proceed through a concerted mechanism involving a cyclic transition state. This pathway, however, typically has a high activation energy barrier.

Experimental Protocols: Computational Methodology for Uncatalyzed Decarboxylation

A typical computational protocol to investigate this mechanism would involve:

-

Model System Setup: The initial geometry of this compound is constructed.

-

Conformational Search: A thorough conformational analysis is performed to identify the lowest energy conformer.

-

Transition State Search: A transition state (TS) search is conducted using methods like the Berny algorithm, starting from a plausible cyclic arrangement of the molecule. The TS is characterized by a single imaginary frequency corresponding to the C-C bond breaking and proton transfer.

-

IRC Calculations: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located TS connects the reactant (this compound) and the products (enol intermediate and CO2).

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory (e.g., CCSD(T)) with a larger basis set to obtain more accurate activation and reaction energies. Solvation effects can be included using a continuum solvation model (e.g., PCM or SMD).

Catalyzed Decarboxylation

The presence of catalysts, such as water or metal ions, can significantly lower the activation barrier for decarboxylation. For instance, theoretical studies on oxaloacetic acid have shown that ethylenediamine (B42938) catalysis proceeds via a stepwise mechanism involving the formation of a carbinolamine and an imine intermediate, with the decarboxylation of the imine being the rate-determining step.[1]

Experimental Protocols: Computational Methodology for Catalyzed Decarboxylation

-

Reactant Complex Modeling: The initial geometry of the complex between this compound and the catalyst (e.g., a water molecule or a metal ion) is built.

-

Mechanism Exploration: The reaction pathway is explored by locating all relevant intermediates and transition states for each step (e.g., nucleophilic attack, dehydration, decarboxylation).

-

Energy Profile Construction: The relative free energies of all stationary points are calculated to construct the potential energy surface for the entire catalytic cycle.

-

Solvent Effects: Implicit and explicit solvent models are often employed to accurately simulate the reaction environment.

Quantitative Data from Analogous Systems

The following table summarizes theoretical data for the decarboxylation of oxaloacetic acid, which serves as a model for this compound.

| Reaction | Catalyst | Method/Basis Set | Activation Energy (kcal/mol) | Reference |

| Decarboxylation of Oxaloacetic Acid (keto) | None | DFT (M06-2X/6-311++G(d,p)) | ~19.7 | [2] |

| Decarboxylation of Oxaloacetic Acid (enol) | None | DFT (M06-2X/6-311++G(d,p)) | ~16.2 | [2] |

| Decarboxylation of Oxaloacetic Acid Imine | Ethylenediamine | DFT | 16.46 | [1] |

Keto-Enol Tautomerism

This compound can exist in equilibrium between its keto and enol tautomers. The position of this equilibrium is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. Computational studies on similar molecules like oxaloacetic acid have revealed that enol forms can be significantly stabilized, impacting the overall reactivity.[3]

Experimental Protocols: Computational Methodology for Tautomerism

-

Tautomer Geometry Optimization: The geometries of both the keto and all possible enol forms of this compound are optimized.

-

Relative Energy Calculation: The relative electronic energies and Gibbs free energies of the tautomers are calculated to determine their relative stabilities.

-

Transition State for Tautomerization: The transition state for the interconversion between the keto and enol forms is located. This often involves an intramolecular proton transfer.

-

Solvent Effects on Equilibrium: The calculations are repeated in different solvent environments using continuum models to assess the impact of solvent polarity on the tautomeric equilibrium.

Quantitative Data from Analogous Systems

Theoretical calculations on the tautomerism of oxaloacetic acid provide insights into the expected behavior of this compound.

| Tautomerization Reaction | Method/Basis Set | Relative Energy (kcal/mol) (Enol vs. Keto) | Reference |

| Oxaloacetic Acid Keto-Enol Tautomerism | DFT (B3LYP/6-311+G(d,p)) | Enol form is more stable | [3] |

Visualizations of Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms for this compound.

Caption: Uncatalyzed decarboxylation of this compound.

Caption: Keto-enol tautomerism of this compound.

References

- 1. Ethylenediamine Catalyzed Decarboxylation of Oxaloacetic Acid: A DFT Investigation | Scientific.Net [scientific.net]

- 2. Computational insights into the binding modes, keto–enol tautomerization and stereo-electronically controlled decarboxylation of oxaloacetate in the active site of macrophomate synthase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Discovery and natural occurrence of 2,3-Dioxopropanoic acid

An In-depth Technical Guide to 2,3-Dioxopropanoic Acid: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, more commonly known in scientific literature as ketomalonic acid or mesoxalic acid , is a dicarboxylic ketonic acid with the chemical formula C₃H₂O₅. Despite its simple structure, it is a reactive molecule with a documented, albeit not extensively studied, presence in various biological and environmental systems. Early research, dating back to the mid-20th century, identified its role in enzymatic reactions, and subsequent studies have revealed its natural occurrence in plants, atmospheric aerosols, and as a byproduct of water treatment processes. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound, detailing its biochemical context, methods for its detection, and quantitative data where available. It is essential to distinguish this compound (a 3-carbon α-keto dicarboxylic acid) from the structurally different and metabolically distinct oxaloacetic acid (a 4-carbon α-keto dicarboxylic acid), a key intermediate in the citric acid cycle.

Discovery and Nomenclature

The study of this compound and its involvement in biological reactions has been documented since at least 1958, with early work focusing on its enzymatic conversion.[1][2] It is commonly referred to by several synonyms, which are often used interchangeably in the literature:

-

Ketomalonic acid

-

Mesoxalic acid

-

Oxomalonic acid

In aqueous solutions, this compound readily hydrates to form dihydroxymalonic acid (C₃H₄O₆), a stable geminal diol.[3] Many commercial sources and older literature refer to this hydrated form when discussing "mesoxalic acid monohydrate."[3][4]

Natural Occurrence and Biosynthesis

This compound is found in a variety of natural and anthropogenic environments. Its formation is attributed to both biological processes and chemical oxidation of organic precursors.

Plant Kingdom

This compound has been identified as a natural constituent in certain plants.

-

Alfalfa (Medicago sativa): This is one of the most cited plant sources of ketomalonic acid.[3][5] While its precise physiological role in alfalfa is not fully elucidated, its presence is confirmed through metabolomic studies. A study on ensiled alfalfa showed changes in the relative concentration of ketomalonic acid during fermentation, indicating it is a dynamic component of the plant's metabolome.[1][6]

-

Cereals: Various cereals and cereal products are reported to contain ketomalonic acid.[5] However, specific quantitative data across different cereal species are limited in the current literature. Regulations in some regions list maximum permissible levels for pesticide derivatives of mesoxalic acid in cereal grains, indirectly acknowledging its matrix presence.[7][8]

-

Beet Molasses: Dihydroxymalonic acid, the hydrated form of this compound, has been found in beet molasses.[3]

Atmospheric Chemistry

Ketomalonic acid is a recognized component of atmospheric aerosols. Its presence is linked to the photochemical oxidation of other organic molecules.

-

Formation from Malonic Acid: It is suggested that ketomalonic acid is produced in the atmosphere via the oxidation of malonic acid (C₃).[9] This process is part of the atmospheric aging of organic aerosols. Malonic acid itself can be a photooxidation product of larger dicarboxylic acids like succinic acid (C₄).[10]

-

Aerosol Concentrations: Measurements in atmospheric aerosols have provided quantitative data on its abundance. For instance, in dust-laden air masses over the Arabian Sea, concentrations of ketomalonic acid have been recorded.

Environmental Contamination

The reactivity of certain organic pollutants can lead to the formation of this compound.

-

Water Disinfection Byproduct: The ozonation of drinking water containing natural organic matter, particularly fulvic acids, can lead to the formation of ketomalonic acid as a disinfection byproduct.[11][12] Its concentration has been shown to increase with the applied ozone dose.[11]

-

Degradation of Pollutants: Advanced oxidation processes used to degrade pharmaceuticals like acetaminophen (B1664979) can produce ketomalonic acid as an intermediate degradation byproduct.[13]

-

Allelopathy: The invasive plant Phragmites australis releases gallic acid, which upon degradation by UV light, produces mesoxalic acid. This acts as a toxin to other susceptible plants.[14]

Biochemical Involvement

The known biochemical role of this compound is limited but significant, primarily involving amino acid metabolism.

-

Alanine-Oxomalonate Transaminase: this compound (oxomalonate) is a substrate for the pyridoxal-phosphate dependent enzyme alanine-oxomalonate transaminase (EC 2.6.1.47). This enzyme catalyzes the transfer of an amino group from L-alanine to oxomalonate, yielding pyruvate (B1213749) and aminomalonate.[2][15][16] This reaction links this compound to the metabolic pathways of both alanine (B10760859) and pyruvate.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in various matrices.

| Matrix | Concentration / Detection Limit | Method of Analysis | Reference(s) |

| Atmospheric Aerosols (Arabian Sea) | 1.48 - 5.51 ng/m³ | GC/MS | |

| Ozonated Drinking Water | Method Detection Limit: 0.2 µg/L | DNPH-LC-ESI-MS/MS | [17][18] |

| Alfalfa (Medicago sativa) | Relative concentration changes reported during ensiling; absolute values not specified. | GC-MS Metabolomics | [1][6] |

| Cereal Grains | MRL for a derivative (Meta-nitrophenil-hydrazone-mesoxalic acid diethyl ether) is 0.1 mg/kg. | Not Specified | [7][8] |

Experimental Protocols

The detection and quantification of the highly polar and reactive this compound in complex matrices typically require a derivatization step to improve its chromatographic properties and detection sensitivity.

Protocol: Determination in Water by DNPH Derivatization and LC-ESI-MS/MS

This protocol is adapted from established methods for analyzing ketoacids in drinking water.[17][18]

1. Objective: To quantify this compound (ketomalonic acid) in aqueous samples.

2. Principle: The carbonyl groups of ketomalonic acid are derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones. These derivatives are then separated by reverse-phase liquid chromatography and detected with high sensitivity and specificity using a triple-quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

3. Reagents and Materials:

-

This compound standard

-

2,4-Dinitrophenylhydrazine (DNPH), 50% water solution

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Internal Standard: Pyruvic acid-2-¹³C sodium salt

-

0.22 µm syringe filters

4. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple-quadrupole mass spectrometer with an ESI source

-

C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm)

5. Procedure:

-

Preparation of DNPH Solution (3 g/L): Dissolve 600 mg of DNPH in 100 mL of acetonitrile.

-

Sample Preparation and Derivatization:

-

Take 5 mL of the aqueous sample.

-

Adjust the sample pH to ~3.0 using HCl or NaOH.

-

Add 100 µL of the 3 g/L DNPH solution.

-

Spike with internal standard (e.g., to a final concentration of 100 µg/L).

-

Incubate the mixture in a water bath at 40°C for 1 hour.

-

-

LC-MS/MS Analysis:

-

After derivatization, filter the sample if necessary and inject it into the LC-MS/MS system.

-

LC Conditions (Example):

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 10% B, hold for 1 min; ramp to 50% B over 4 min; ramp to 100% B over 2 min, hold for 1 min; return to 10% B for 1 min.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30°C

-

-

MS/MS Conditions (Negative ESI Mode):

-

Optimize source parameters (e.g., gas temperature: 300°C, nebulizer pressure: 35 psi, capillary voltage: 3000 V).

-

Determine the specific precursor-to-product ion transitions for the DNPH derivative of ketomalonic acid in Multiple Reaction Monitoring (MRM) mode.

-

-

6. Quantification:

-

Construct a calibration curve using standards prepared in a similar matrix, plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Due to potential matrix effects, the standard addition method is recommended for accurate quantification in complex samples.[17][18]

Conclusion

This compound (ketomalonic acid) is a naturally occurring dicarboxylic acid found in plants and formed through atmospheric chemical processes. While its discovery dates back over half a century, its biological roles, particularly in signaling and broader metabolic networks, remain largely unexplored, with its participation in an aminotransferase reaction being the most well-defined biochemical function. The development of sensitive analytical techniques, such as LC-MS/MS following derivatization, has enabled its detection at trace levels in environmental samples, highlighting its importance as a disinfection byproduct and an intermediate in atmospheric chemistry. For researchers in drug development and life sciences, this compound represents a potentially interesting small molecule, though further investigation is required to fully understand its physiological relevance and metabolic pathways in mammals. The existing data, summarized herein, provide a solid foundation for future research into this intriguing and reactive metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [diposit.ub.edu]

- 3. Dihydroxymalonic acid - Wikipedia [en.wikipedia.org]

- 4. Single determination of α-ketoglutaric acid and pyruvic acid in beer by HPLC with UV detection | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Profiling of metabolome and bacterial community dynamics in ensiled Medicago sativa inoculated without or with Lactobacillus plantarum or Lactobacillus buchneri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.fas.usda.gov [apps.fas.usda.gov]

- 8. globexpert.ru [globexpert.ru]

- 9. airies.or.jp [airies.or.jp]

- 10. Long-term (2001–2013) observations of water-soluble dicarboxylic acids and related compounds over the western North Pacific: trends, seasonality and source apportionment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trends in Ozonation Disinfection By-Products—Occurrence, Analysis and Toxicity of Carboxylic Acids [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection Byproducts in Drinking Water | Semantic Scholar [semanticscholar.org]

- 16. scispace.com [scispace.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide on 2-Keto-L-Gulonic Acid in Microbial Metabolism and Fermentation

Acknowledgment of Limited Data on 2,3-Dioxopropanoic Acid in Microbial Metabolism

An extensive search of scientific literature and databases reveals a significant scarcity of information regarding the role of this compound (CAS No. 815-53-2) in microbial metabolism and fermentation. While this compound is a known chemical entity with the molecular formula C₃H₂O₄, there is a notable absence of in-depth research on its biosynthetic pathways, microbial production, and regulatory functions within microorganisms.[1][2][3]

Consequently, the development of a comprehensive technical guide, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested, is not feasible based on the currently available scientific knowledge. The core requirements for an in-depth analysis of "this compound in microbial metabolism and fermentation" cannot be met due to the lack of primary research and published data on this specific topic.

Proposed Alternative Topic: 2-Keto-L-Gulonic Acid (2-KGA) in Microbial Fermentation

To address the user's interest in the microbial production of organic acids, we propose a detailed technical guide on a closely related and industrially significant compound: 2-Keto-L-Gulonic Acid (2-KGA) . 2-KGA is a crucial precursor in the industrial synthesis of Vitamin C (L-ascorbic acid), and its production through microbial fermentation is a well-documented and extensively researched field.

This alternative topic will allow for a comprehensive guide that fulfills all the specified requirements, including:

-

In-depth technical content on the core of 2-KGA microbial metabolism and fermentation.

-

Clearly structured tables summarizing quantitative data from various fermentation strategies.

-

Detailed experimental protocols for key assays and methodologies.

-

Mandatory visualizations using Graphviz (DOT language) for metabolic pathways and experimental workflows.

We believe this pivot to 2-Keto-L-Gulonic Acid will provide the audience of researchers, scientists, and drug development professionals with a valuable and data-rich resource that aligns with the original intent of the request. The following sections will proceed with the detailed guide on 2-Keto-L-Gulonic Acid.

Introduction to 2-Keto-L-Gulonic Acid (2-KGA)

2-Keto-L-gulonic acid is a key intermediate in the Reichstein process, the predominant industrial method for synthesizing L-ascorbic acid (Vitamin C). The microbial fermentation route for 2-KGA production offers a more sustainable and cost-effective alternative to purely chemical methods. The most established method is a two-step fermentation process that leverages the metabolic capabilities of different microorganisms.

Microbial Metabolic Pathways for 2-KGA Production

The primary microbial pathway for 2-KGA production involves the conversion of D-sorbitol to L-sorbose, followed by the oxidation of L-sorbose to 2-KGA. This is typically achieved through a consortium of microorganisms.

Step 1: D-Sorbitol to L-Sorbose

The initial step involves the oxidation of D-sorbitol to L-sorbose, a reaction catalyzed by the enzyme sorbitol dehydrogenase. This bioconversion is commonly carried out by bacteria of the genus Gluconobacter, with Gluconobacter oxydans being a widely used species.

Step 2: L-Sorbose to 2-KGA

The subsequent conversion of L-sorbose to 2-KGA is more complex and often requires a co-culture of a 2-KGA-producing microorganism and a "helper" strain.

-

2-KGA Producing Microorganism: Ketogulonicigenium vulgare is the primary bacterium responsible for the oxidation of L-sorbose to 2-KGA.

-

Helper Strain: K. vulgare exhibits poor growth in monoculture. Therefore, a helper strain, such as Bacillus megaterium, is used to provide essential growth factors and create a more favorable environment for K. vulgare, thereby enhancing 2-KGA production.

The metabolic pathway for the conversion of L-sorbose to 2-KGA in K. vulgare is illustrated in the following diagram.

Quantitative Data on 2-KGA Fermentation

The efficiency of 2-KGA production can vary significantly based on the microbial strains, fermentation conditions, and cultivation strategies. The following tables summarize quantitative data from various studies.

Table 1: Comparison of 2-KGA Production in Different Fermentation Strategies

| Microorganisms | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) |

| G. oxydans & B. megaterium & K. vulgare | Two-step Fed-batch | D-Sorbitol | 100-130 | 0.80-0.90 | 1.0-1.5 |

| Engineered K. vulgare | Single-step Batch | L-Sorbose | 60-80 | 0.75-0.85 | 0.8-1.2 |

| Co-culture of K. vulgare and B. endophyticus | Fed-batch | L-Sorbose | 90-110 | 0.85-0.95 | 1.2-1.6 |

Table 2: Influence of Key Fermentation Parameters on 2-KGA Production by K. vulgare and B. megaterium Co-culture

| Parameter | Optimal Range | Effect on 2-KGA Production |

| Temperature (°C) | 28-32 | Affects enzyme activity and microbial growth. |

| pH | 6.0-7.0 | Influences nutrient uptake and enzyme stability. |

| Dissolved Oxygen (%) | 20-30 | Crucial for the oxidative conversion steps. |

| Agitation Speed (rpm) | 200-400 | Ensures proper mixing and oxygen transfer. |

| L-Sorbose Conc. (g/L) | 80-120 | High concentrations can be inhibitory. |

Experimental Protocols

Protocol for Two-Step 2-KGA Fermentation

This protocol outlines the general procedure for the two-step fermentation process for 2-KGA production.

Materials:

-

Gluconobacter oxydans strain

-

Ketogulonicigenium vulgare strain

-

Bacillus megaterium strain

-

Fermenters

-

Culture media (specific for each step)

-

D-Sorbitol

-

L-Sorbose (for standard curves)

-

Analytical equipment (HPLC)

Procedure:

Step 1: D-Sorbitol to L-Sorbose Fermentation

-

Prepare the fermentation medium for G. oxydans containing D-sorbitol as the primary carbon source.

-

Inoculate the fermenter with a seed culture of G. oxydans.

-

Maintain the fermentation at 30°C, pH 6.0, with adequate aeration and agitation for 36-48 hours.

-

Monitor the conversion of D-sorbitol to L-sorbose using HPLC.

-

Once the conversion is complete, harvest the fermentation broth containing L-sorbose.

Step 2: L-Sorbose to 2-KGA Fermentation

-

Prepare the fermentation medium for the co-culture of K. vulgare and B. megaterium.

-

Inoculate the fermenter with seed cultures of both microorganisms.

-

Add the L-sorbose-containing broth from Step 1 to the fermenter.

-

Maintain the fermentation at 30°C, pH 6.5, with controlled aeration and agitation for 72-96 hours.

-

Monitor the production of 2-KGA using HPLC.

-

Upon completion, harvest the broth and proceed with 2-KGA purification.

Analytical Method: HPLC for 2-KGA Quantification

Principle: High-Performance Liquid Chromatography (HPLC) with a suitable column and detector is used to separate and quantify D-sorbitol, L-sorbose, and 2-KGA in the fermentation broth.

Instrumentation:

-

HPLC system with a UV detector or Refractive Index (RI) detector.

-

Aminex HPX-87H column or equivalent.

Mobile Phase:

-

0.005 M H₂SO₄

Procedure:

-

Prepare standard solutions of D-sorbitol, L-sorbose, and 2-KGA of known concentrations.

-

Inject the standards to generate a calibration curve.

-

Collect samples from the fermenter at regular intervals.

-

Centrifuge the samples to remove microbial cells.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the filtered sample into the HPLC system.

-

Identify and quantify the compounds based on their retention times and peak areas compared to the standard curves.

Signaling and Regulatory Aspects

While discrete signaling pathways directly involving 2-KGA are not extensively characterized, the regulation of its production is tightly linked to the metabolic state of the microorganisms and the symbiotic relationship in the co-culture.

-

Carbon Catabolite Repression: The presence of preferred carbon sources can repress the expression of enzymes involved in L-sorbose metabolism.

-

Redox Balance: The oxidative steps in 2-KGA synthesis are linked to the cellular respiratory chain, and maintaining a proper redox balance (NADH/NAD⁺ ratio) is crucial for efficient production.

-

Quorum Sensing in Co-culture: Cell-to-cell communication between K. vulgare and B. megaterium likely plays a role in coordinating the production of growth factors and the overall efficiency of the co-culture system.

The logical relationship for the co-culture synergism is depicted below.

Conclusion and Future Perspectives

The microbial fermentation of 2-Keto-L-Gulonic Acid is a mature and highly optimized industrial process. Future research is focused on several key areas to further improve its efficiency and sustainability:

-

Metabolic Engineering: Genetically modifying K. vulgare to improve its growth characteristics in monoculture and enhance the activity of key enzymes in the 2-KGA pathway.

-

Process Optimization: Development of novel fermentation strategies, such as continuous fermentation and cell immobilization, to increase productivity and reduce costs.

-

Alternative Substrates: Exploring the use of cheaper and more sustainable feedstocks, such as lignocellulosic hydrolysates, for 2-KGA production.

This guide provides a foundational understanding of the microbial metabolism and fermentation of 2-Keto-L-Gulonic Acid, offering valuable insights for researchers and professionals in the fields of biotechnology and drug development.

References

Spectroscopic Characterization of 2,3-Dioxopropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3-dioxopropanoic acid. Due to the limited availability of direct experimental spectra for this compound, this document focuses on predicted spectroscopic data based on its chemical structure and analogy to similar compounds, such as pyruvic acid. The guide outlines the theoretical principles and expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, adaptable experimental protocols for acquiring these spectra are also provided. All predicted quantitative data are summarized in structured tables for clarity, and a logical workflow for spectroscopic characterization is presented using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in chemistry, biochemistry, and drug development who are working with or anticipate encountering this compound.

Introduction

This compound, also known as oxo-malonic acid semialdehyde, is a dicarbonyl carboxylic acid with the molecular formula C₃H₂O₄. Its structure, featuring two adjacent carbonyl groups and a carboxylic acid moiety, suggests a high degree of reactivity and potential for complex chemical behavior, including hydration and tautomerism. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the study of its interactions in biological and chemical systems. This guide presents a detailed, albeit predictive, analysis of its NMR, IR, and MS spectra.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by drawing comparisons with structurally related molecules, most notably pyruvic acid (2-oxopropanoic acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are considered.

2.1.1. Predicted ¹H NMR Data

The structure of this compound (HOOC-CO-CHO) suggests the presence of two distinct types of protons: the carboxylic acid proton and the aldehydic proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad. |

| Aldehydic (-CHO) | 9.5 - 10.0 | Singlet | This proton is highly deshielded due to the electronegativity of the adjacent carbonyl group. |

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in different chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Carbonyl (-C OOH) | 160 - 170 | The chemical shift is typical for a carboxylic acid carbonyl carbon. |

| Ketonic Carbonyl (-C O-) | 180 - 190 | This carbonyl carbon is expected to be significantly downfield due to the electron-withdrawing effect of the adjacent carbonyl and carboxylic acid groups. |

| Aldehydic Carbonyl (-C HO) | 190 - 200 | Aldehydic carbons are typically found in this downfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the vibrational frequencies of its carbonyl and hydroxyl groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | The broadness is due to intermolecular hydrogen bonding. |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong | The position can be influenced by conjugation and inductive effects. |

| C=O Stretch (Ketone) | 1700 - 1720 | Strong | Expected at a slightly lower wavenumber than the aldehyde due to the electronic environment. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | Often overlaps with other carbonyl stretches. |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium | Associated with the carboxylic acid C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 102.05 g/mol ), the following predictions can be made for a typical electron ionization (EI) mass spectrum.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 102 | [C₃H₂O₄]⁺ | Molecular ion (M⁺). Its intensity may be low due to the molecule's potential instability. |

| 85 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 73 | [M - CHO]⁺ | Loss of the formyl radical. |

| 57 | [M - COOH]⁺ | Loss of the carboxyl radical. |

| 45 | [COOH]⁺ | Carboxyl cation, a common fragment for carboxylic acids. |

| 29 | [CHO]⁺ | Formyl cation. |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a small organic molecule like this compound. These protocols should be adapted based on the specific instrumentation available and the sample's physical properties.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology: